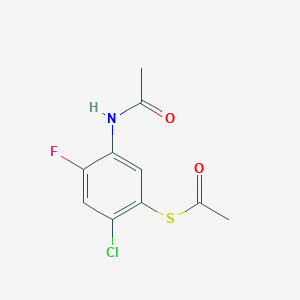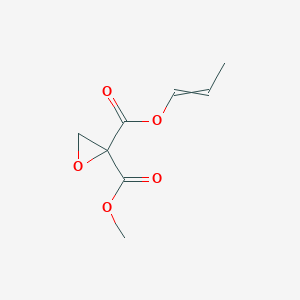![molecular formula C28H24N2O8S B14310644 1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) CAS No. 113327-94-9](/img/structure/B14310644.png)
1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) is a complex organic compound characterized by its unique structure, which includes sulfonyl, nitro, and phenylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4’-dihydroxydiphenyl sulfone with nitro-substituted phenols under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the phenylene rings .
Applications De Recherche Scientifique
1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) has several scientific research applications:
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonyl and phenylene groups can engage in interactions with other molecules. These interactions can influence the compound’s reactivity and its ability to form complexes with other substances .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: This compound shares the sulfonyl and phenyleneoxy groups but differs in the presence of amine groups instead of nitro groups.
1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene]: Similar in having the sulfonyl and phenyleneoxy groups but with different substituents on the benzene rings.
Uniqueness
1,1’-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene) is unique due to the combination of nitro and ethyl groups on the phenylene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are desired .
Propriétés
Numéro CAS |
113327-94-9 |
|---|---|
Formule moléculaire |
C28H24N2O8S |
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
1-(4-ethylphenoxy)-4-[4-(4-ethylphenoxy)-3-nitrophenyl]sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C28H24N2O8S/c1-3-19-5-9-21(10-6-19)37-27-15-13-23(17-25(27)29(31)32)39(35,36)24-14-16-28(26(18-24)30(33)34)38-22-11-7-20(4-2)8-12-22/h5-18H,3-4H2,1-2H3 |
Clé InChI |
YIAVQZVSHMUUTF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=C(C=C4)CC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



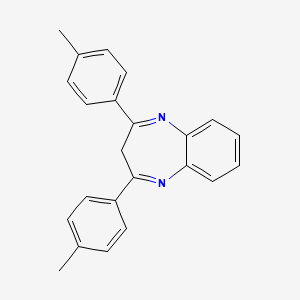
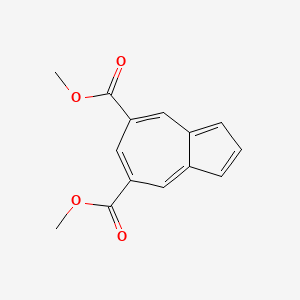

![4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)](/img/structure/B14310577.png)
![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14310579.png)

![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
![Methyl 12-[(methanesulfonyl)oxy]dodecanoate](/img/structure/B14310597.png)
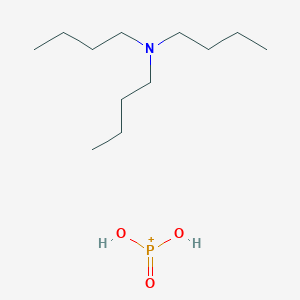
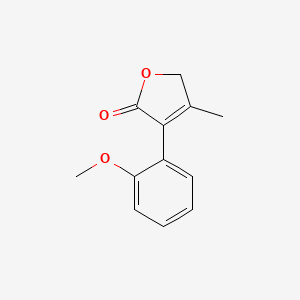
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)
